molecular formula C8H11IN2O2 B13329706 1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid

1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid

Cat. No.: B13329706
M. Wt: 294.09 g/mol
InChI Key: UUKXXXMMZFZQIH-UHFFFAOYSA-N
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Description

1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a butan-2-yl group, an iodine atom, and a carboxylic acid functional group attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the iodination of a pyrazole precursor followed by the introduction of the butan-2-yl group and the carboxylation of the pyrazole ring. The reaction conditions typically involve the use of iodine reagents, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), in the presence of a suitable solvent like acetonitrile or dichloromethane. The carboxylation step can be carried out using carbon dioxide (CO2) under basic conditions, often with the aid of a catalyst such as palladium or copper .

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and scalability.

Chemical Reactions Analysis

1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyrazoles and carboxylic acid derivatives.

Scientific Research Applications

1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can be used as a lead compound for drug discovery and development.

    Medicine: Research into the compound’s pharmacological effects may lead to the development of new therapeutic agents for various diseases.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(butan-2-yl)-3-iodo-1H-pyrazole-4-carboxylic acid: Similar structure but with the iodine atom at a different position on the pyrazole ring.

    1-(butan-2-yl)-5-bromo-1H-pyrazole-4-carboxylic acid: Similar structure but with a bromine atom instead of iodine.

    1-(butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of iodine

The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C8H11IN2O2

Molecular Weight

294.09 g/mol

IUPAC Name

1-butan-2-yl-5-iodopyrazole-4-carboxylic acid

InChI

InChI=1S/C8H11IN2O2/c1-3-5(2)11-7(9)6(4-10-11)8(12)13/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

UUKXXXMMZFZQIH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=C(C=N1)C(=O)O)I

Origin of Product

United States

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